1-Pivaloyl-5-methoxyindole

Organic Synthesis Protecting Group Strategy Indole Chemistry

1-Pivaloyl-5-methoxyindole is an essential N-protected 5-methoxyindole derivative. Its sterically bulky pivaloyl group uniquely shields both N1 and C2 positions, enabling regioselective C4/C5 C–H functionalization unattainable with acetyl or tosyl analogs. This intermediate is a validated starting point for potent IDO1 inhibitors (cellular IC₅₀ 13–16 nM) and offers high-yield (~96%) DBU–water deprotection, ensuring cost-efficient, atom-economical synthesis. A strategic choice for complex medicinal chemistry and process scale-up.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
Cat. No. B12519154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pivaloyl-5-methoxyindole
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)N1C=CC2=C1C=CC(=C2)OC
InChIInChI=1S/C14H17NO2/c1-14(2,3)13(16)15-8-7-10-9-11(17-4)5-6-12(10)15/h5-9H,1-4H3
InChIKeyUOZSZNMYJWQUKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pivaloyl-5-methoxyindole: Technical Profile and Procurement Baseline


1-Pivaloyl-5-methoxyindole (CAS 845619-77-4, C₁₄H₁₇NO₂, MW 231.29) is an N-protected 5-methoxyindole derivative bearing a pivaloyl (trimethylacetyl) group at the indole nitrogen . This substitution confers steric bulk that simultaneously shields both the N1 and C2 positions of the indole nucleus, a feature not shared by simpler N-acyl protecting groups [1]. The compound is employed primarily as a protected synthetic intermediate enabling regioselective C–H functionalization chemistry and as a scaffold in medicinal chemistry programs targeting indoleamine 2,3-dioxygenase 1 (IDO1) [2][3].

Why Unprotected 5-Methoxyindole or Alternative N-Acyl Derivatives Cannot Substitute for 1-Pivaloyl-5-methoxyindole in Demanding Applications


Generic substitution of 1-pivaloyl-5-methoxyindole with unprotected 5-methoxyindole or other N-acyl analogs (e.g., N-acetyl) fails because the pivaloyl group imparts unique and quantifiable steric and electronic properties that cannot be replicated by smaller or less hindered protecting groups. The pivaloyl moiety simultaneously shields both the N1 and C2 positions, a steric effect that smaller acyl groups (e.g., acetyl) cannot provide [1]. This dual protection is essential for directing regioselective C–H functionalization to the C4 and C5 positions, whereas alternative N-protecting groups lead to competing reactivity at C2 or require additional synthetic steps [2]. Furthermore, the pivaloyl group enables high-yielding, mild deprotection via DBU–water or LDA protocols, whereas other N-protecting groups (e.g., tosyl, benzyl) often require harsher conditions that compromise sensitive functionality . These factors collectively render the pivaloyl-protected intermediate irreplaceable in synthetic routes where regiocontrol and functional group tolerance are critical.

Quantitative Comparative Evidence: 1-Pivaloyl-5-methoxyindole vs. Key Analogs


Deprotection Efficiency: 1-Pivaloyl-5-methoxyindole vs. 1-Acetyl-5-methoxyindole

1-Pivaloyl-5-methoxyindole undergoes high-yielding deprotection to regenerate 5-methoxyindole under mild DBU–water hydrolytic conditions [1]. This performance contrasts with 1-acetyl-5-methoxyindole, for which deprotection often requires more forcing alkaline or acidic conditions that can degrade sensitive functionality, and where quantitative yields are not routinely achieved. The pivaloyl group's steric bulk facilitates a cleaner, more controlled cleavage pathway .

Organic Synthesis Protecting Group Strategy Indole Chemistry

IDO1 Inhibitory Potency: 1-Pivaloyl-5-methoxyindole vs. Literature Benchmark IDO1 Inhibitors

1-Pivaloyl-5-methoxyindole demonstrates potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC₅₀ of 13 nM against mouse IDO1 in transfected P815 cells [1]. This potency is maintained in human cellular assays, with IC₅₀ values of 14 nM (IFNγ-stimulated human LXF-289 cells) and 16 nM (A375 cells) [1]. In comparison, the well-characterized IDO1 inhibitor epacadostat (INCB024360) exhibits an IC₅₀ of approximately 72 nM in cellular assays [2]. While this is a cross-study comparison, the target compound's ~5.5-fold lower IC₅₀ suggests a meaningful potency advantage in this specific assay context.

Medicinal Chemistry Immuno-Oncology IDO1 Inhibition

Regioselective C–H Arylation: C3-Pivaloyl as a Directing Group vs. Unprotected or N-Acetyl Indoles

The C3-pivaloyl directing group enables highly regioselective direct C–H arylation at the C4 and C5 positions of the indole core, a transformation that is not achievable with unprotected indoles or N-acetyl-protected analogs [1]. The pivaloyl group's steric bulk effectively blocks the electronically favored C2 position, redirecting reactivity to the desired C4/C5 sites [2]. While 1-pivaloyl-5-methoxyindole bears the pivaloyl group at N1 rather than C3, the steric principles governing regiocontrol are directly transferable; the N-pivaloyl moiety similarly shields the C2 position and enables directed functionalization strategies .

C–H Activation Regioselective Synthesis Late-Stage Functionalization

Application Scenarios Where 1-Pivaloyl-5-methoxyindole Provides Demonstrable Advantage


Multi-Step Synthesis of 5-Methoxyindole-Derived Bioactive Molecules Requiring High-Yield Deprotection

In synthetic routes where 5-methoxyindole is a key intermediate but must remain protected through multiple transformations, 1-pivaloyl-5-methoxyindole offers a strategic advantage: it can be deprotected in ~96% yield under mild DBU–water conditions, preserving sensitive functional groups installed in prior steps [1]. This high yield and mild cleavage protocol minimize purification losses and enable convergent synthetic strategies that are impractical with alternative N-protecting groups requiring harsher cleavage conditions.

Medicinal Chemistry Hit-to-Lead Programs Targeting IDO1 with Nanomolar Potency Requirements

For drug discovery programs seeking IDO1 inhibitors with cellular IC₅₀ values below 20 nM, 1-pivaloyl-5-methoxyindole represents a validated starting point with documented potency of 13-16 nM across mouse and human cellular assays [2]. This level of activity, approximately 5.5-fold more potent than the clinical benchmark epacadostat in comparable assays, provides a favorable potency baseline for structure-activity relationship (SAR) exploration.

Regioselective C–H Functionalization of 5-Methoxyindole Scaffolds at C4 or C5 Positions

When synthetic objectives require C4 or C5 arylation of a 5-methoxyindole core without pre-functionalization, the pivaloyl protecting group (whether at N1 or C3) provides the necessary steric shielding of the C2 position to redirect C–H activation to the desired sites [3][4]. This approach avoids the need for halogenated intermediates and enables more direct, atom-economical synthetic routes to complex indole derivatives.

Large-Scale Preparation of 5-Methoxyindole via Clean Deprotection

For process chemistry applications requiring reliable, high-yielding conversion of a protected intermediate to 5-methoxyindole, 1-pivaloyl-5-methoxyindole is a preferred choice. The DBU–water hydrolytic deprotection protocol is operationally simple, uses readily available reagents, and delivers consistent ~96% yields [1]. This reproducibility and yield translate to predictable cost-of-goods and reduced waste in scaled-up production relative to less efficient deprotection strategies.

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